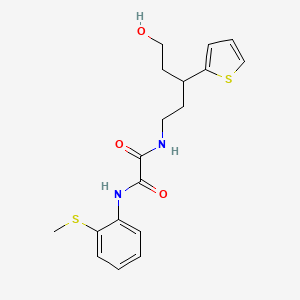
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide” is a chemical compound with the molecular formula C18H22N2O3S2 and a molecular weight of 378.511. It’s not intended for human or veterinary use and is available for research use only1.
Applications De Recherche Scientifique
Chemical Reactivities and Structural Insights
- Imine-Tautomers of Aminothiazole Derivatives : A study by Phukan and Baruah (2016) explored the reactivity of aminothiazole derivatives, closely related to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide, towards environmental pollutants. They observed distinctive self-assemblies under various conditions, highlighting the potential application in crystal engineering and chemodosimetric signal transduction (Phukan & Baruah, 2016).
Synthesis and Reactivity in Organic Chemistry
- Synthesis of Thieno[2,3-b]pyridine-2,3-diamines : Lipunov et al. (2007) demonstrated the interaction of related arylamides with hydrazine hydrate, leading to the formation of thieno[2,3-b]pyridine-2,3-diamines. The study contributes to the understanding of the reactivity of such compounds, which can have implications in synthetic organic chemistry (Lipunov et al., 2007).
Catalysis and Organic Reactions
- Copper-Catalyzed Coupling Reactions : A paper by De et al. (2017) showed the effectiveness of a catalyst system involving a compound structurally similar to N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide in amidation reactions. This showcases the potential application of similar compounds in facilitating various organic reactions (De, Yin, & Ma, 2017).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-10-8-13(9-11-21)15-7-4-12-25-15/h2-7,12-13,21H,8-11H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJZIYNVWXINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

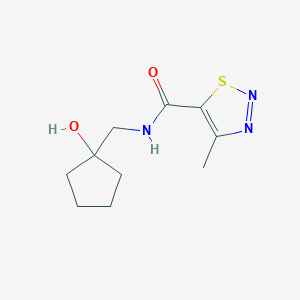
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)
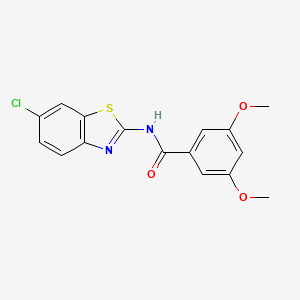
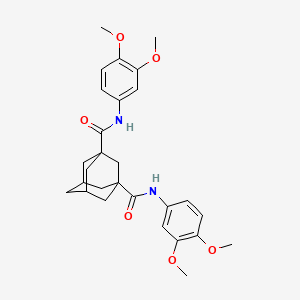
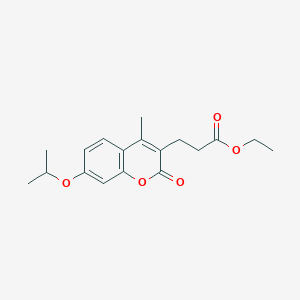
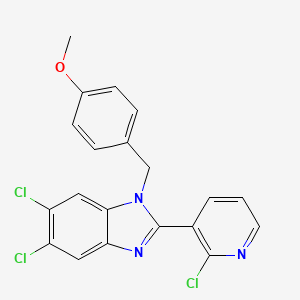
amine](/img/structure/B2650837.png)
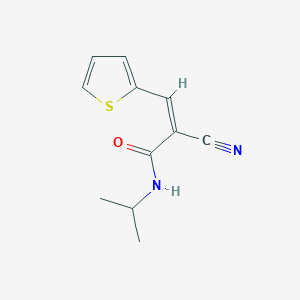
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)
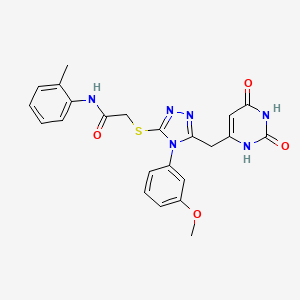
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)
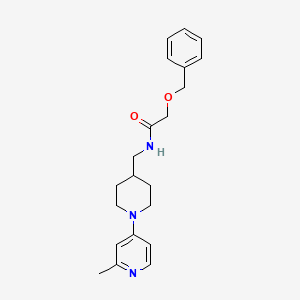
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)
![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)